molecular formula C11H12BrNO2 B8126437 3-Bromo-N-cyclopropyl-5-methoxybenzamide

3-Bromo-N-cyclopropyl-5-methoxybenzamide

Cat. No.: B8126437
M. Wt: 270.12 g/mol
InChI Key: WYCXABBWWMFGRG-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-5-methoxybenzamide is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 3-position, a cyclopropyl group attached to the nitrogen atom, and a methoxy group at the 5-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclopropyl-5-methoxybenzamide typically involves the following steps:

    Cyclopropylation: The cyclopropyl group can be introduced by reacting the intermediate with cyclopropylamine under suitable conditions.

    Methoxylation: The methoxy group can be introduced by methylation of the hydroxyl group using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclopropyl-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, H2/Pd

    Substitution: NaN3, KCN

Major Products

    Oxidation: 3-Hydroxy-N-cyclopropyl-5-methoxy-benzamide

    Reduction: N-Cyclopropyl-5-methoxy-benzamide

    Substitution: 3-Azido-N-cyclopropyl-5-methoxy-benzamide, 3-Cyano-N-cyclopropyl-5-methoxy-benzamide

Scientific Research Applications

3-Bromo-N-cyclopropyl-5-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It can be used to study the interactions of brominated benzamides with biological targets, such as enzymes and receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclopropyl-5-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity and selectivity for its targets. The methoxy group can affect the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-cyclopropyl-4-methoxy-benzamide
  • 3-Bromo-N-cyclopropyl-5-ethoxy-benzamide
  • 3-Chloro-N-cyclopropyl-5-methoxy-benzamide

Uniqueness

3-Bromo-N-cyclopropyl-5-methoxybenzamide is unique due to the specific positioning of the bromine, cyclopropyl, and methoxy groups on the benzene ring. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds. For example, the bromine atom at the 3-position can enhance the compound’s reactivity in substitution reactions, while the methoxy group at the 5-position can influence its electronic properties.

Properties

IUPAC Name

3-bromo-N-cyclopropyl-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-5-7(4-8(12)6-10)11(14)13-9-2-3-9/h4-6,9H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCXABBWWMFGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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